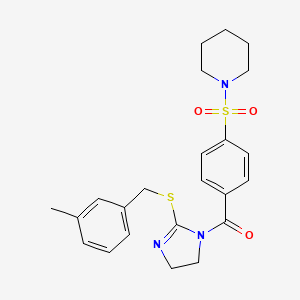

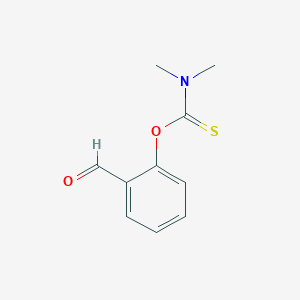

O-(2-formylphenyl) dimethylcarbamothioate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“O-(2-formylphenyl) dimethylcarbamothioate” is a chemical compound . It has a molecular formula of C10H11NO2S . The compound is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “O-(2-formylphenyl) dimethylcarbamothioate” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 209.265 Da, and the monoisotopic mass is 209.051056 Da .Aplicaciones Científicas De Investigación

Antibacterial Activity

O-(2-formylphenyl) dimethylcarbamothioate and its derivatives have been studied for their potential antibacterial properties. Research has indicated that certain compounds synthesized from 4-formylphenyl benzoate, closely related to O-(2-formylphenyl) dimethylcarbamothioate, exhibited significant antibacterial activity. These compounds demonstrated effectiveness against various bacterial strains, comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).

Organic Synthesis and Crystal Structure

O-(2-formylphenyl) dimethylcarbamothioate is also significant in the field of organic synthesis and crystallography. Studies involving related compounds have been conducted to understand their crystal structures and properties. For instance, the synthesis and crystal structure analysis of related compounds provide insights into the molecular geometry and potential applications in various chemical processes (Kumar, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).

Natural Product-Derived Chemotherapeutic Agents

Research has also explored the use of natural product-derived compounds, similar in structure to O-(2-formylphenyl) dimethylcarbamothioate, in the development of new chemotherapeutic agents. These studies focus on discovering and designing new drugs based on plant-derived compounds and their synthetic analogues, indicating the potential medical applications of these compounds (Lee, 2010).

Material Science and Polymer Gels

In material science, derivatives of O-(2-formylphenyl) dimethylcarbamothioate have been used in the creation of polymer gels. For example, a pillar[5]arene derivative appended with hydrazide groups reacts with aldehyde groups from a related compound to produce polymer organogels and hydrogels with enhanced strength and stiffness. These materials could have applications in artificial organs and other load-bearing materials (Ju, Zhu, Xing, Wu, & Huang, 2017).

Environmental Applications

Studies have also investigated the role of similar compounds in environmental science, particularly in biodegradation processes. For example, research on biodegradation and chemotaxis of certain pollutants by microbial strains indicates the potential environmental applications of these compounds in bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).

Mecanismo De Acción

Target of Action

The primary target of O-(2-formylphenyl) dimethylcarbamothioate is 15-lipoxygenase . Lipoxygenases are enzymes that belong to the non-heme iron-containing dioxygenase family . These enzymes catalyze the stereo- and the regiospecific introduction of molecular oxygen into polyunsaturated fatty acids such as linoleic acid and arachidonic acid .

Mode of Action

O-(2-formylphenyl) dimethylcarbamothioate acts as an inhibitor of 15-lipoxygenase . It competes with the substrate, as observed in kinetic studies . The compound’s inhibitory activity is comparable to nordihydroguaiaretic acid, a potent REDOX inhibitor of lipoxygenases .

Biochemical Pathways

The compound affects the lipoxygenase pathway, which is involved in the metabolism of arachidonic acid . This pathway produces eicosanoids or lipid mediators, such as prostaglandins, lipoxins, leukotrienes, hydroxylated polyunsaturated fatty acids, thromboxane, and other compounds .

Result of Action

By inhibiting 15-lipoxygenase, O-(2-formylphenyl) dimethylcarbamothioate can potentially affect the production of various eicosanoids, impacting cellular functions and responses .

Propiedades

IUPAC Name |

O-(2-formylphenyl) N,N-dimethylcarbamothioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOPOFZNVPIVKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)OC1=CC=CC=C1C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2963631.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2963636.png)

![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)

![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)